molecular formula C12H11N5O4 B7737577 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE CAS No. 91843-81-1

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B7737577
CAS No.: 91843-81-1
M. Wt: 289.25 g/mol
InChI Key: YUNDSBNOLHOGKA-AWNIVKPZSA-N
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Description

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazone linkage, a nitrophenyl group, and a dihydropyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a hydrazine derivative, followed by cyclization with a suitable dihydropyrimidinone precursor. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and nitrophenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a benzothiazole core.

    (E)-2-(1-HYDRAZONOETHYL)-4,5-DIMETHYLPHENOL: Features a hydrazone linkage and a dimethylphenol group.

Uniqueness

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core with a hydrazone linkage and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-7-4-11(19)15-12(14-7)16-13-6-8-5-9(17(20)21)2-3-10(8)18/h2-6,18H,1H3,(H2,14,15,16,19)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNDSBNOLHOGKA-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417392
Record name ST50183818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91843-81-1
Record name ST50183818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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